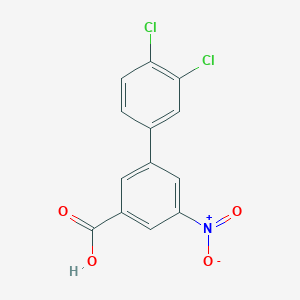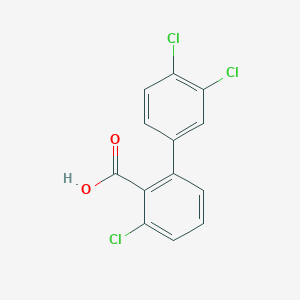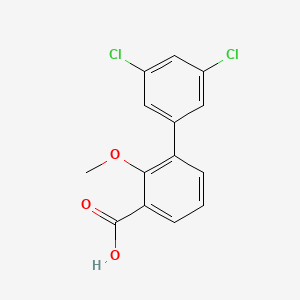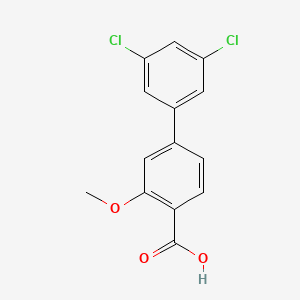
2-(3,5-Dichlorophenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichlorophenyl)-5-methylbenzoic acid, 95% (also referred to as 2-DCPA) is an organic compound belonging to the class of aromatic compounds known as phenylbenzoic acids. It is a white crystalline solid with a melting point of 217 °C. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 2-DCPA is used in a variety of applications, including as a reagent in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as an intermediate in the manufacture of other organic compounds.
科学研究应用
2-DCPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as an intermediate in the manufacture of other organic compounds. Additionally, it has been used as an analytical reagent in the determination of trace metals in water samples, and as a reagent in the determination of amino acids.
作用机制
2-DCPA is believed to act as an acid-base catalyst in organic reactions. It is believed to act by protonating the reactants, which increases their reactivity and facilitates the formation of new bonds. Additionally, it is believed to act as a Lewis acid, which can increase the reactivity of the reactants by forming coordinate bonds with them.
Biochemical and Physiological Effects
2-DCPA is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be non-toxic and non-irritating, and has not been linked to any adverse health effects.
实验室实验的优点和局限性
2-DCPA has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, and can be easily synthesized from commercially available starting materials. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in laboratory experiments. The main limitation of 2-DCPA is its low reactivity; it is not as reactive as some other organic compounds, making it less suitable for some laboratory applications.
未来方向
The potential future applications of 2-DCPA are numerous. It could be used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as an analytical reagent in the determination of trace metals and amino acids. Additionally, it could be used as a dye in the manufacture of colorimetric sensors, and as a fluorescent probe for the detection of biological molecules. Additionally, it could be used as a pharmaceutical intermediate in the synthesis of drugs, and as a reagent in the manufacture of polymers. Finally, it could be used as an additive in the production of cosmetics, and as a surfactant in the manufacture of detergents.
合成方法
2-DCPA can be synthesized by the reaction of benzoyl chloride and 3,5-dichloroaniline in an organic solvent such as acetone. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to catalyze the reaction.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPBHEFCYQQPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691270 |
Source


|
| Record name | 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-71-2 |
Source


|
| Record name | 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














